(2S)-2-Cyclopropyl-2-hydroxyacetic acid

Description

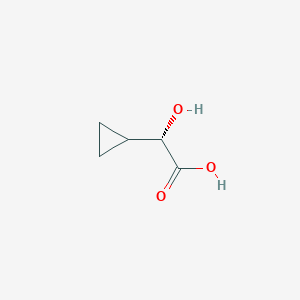

(2S)-2-Cyclopropyl-2-hydroxyacetic acid is a chiral carboxylic acid characterized by a cyclopropyl substituent and a hydroxyl group on the α-carbon of the acetic acid backbone. Its molecular formula is C₅H₈O₃, with a molecular weight of 116.11 g/mol. The cyclopropyl group introduces significant steric and electronic effects due to its strained three-membered ring, which can influence reactivity, solubility, and biological interactions.

Properties

IUPAC Name |

(2S)-2-cyclopropyl-2-hydroxyacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O3/c6-4(5(7)8)3-1-2-3/h3-4,6H,1-2H2,(H,7,8)/t4-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGYFYSOUPAKFHY-BYPYZUCNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1[C@@H](C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Corey–Chaykovsky Cyclopropanation and Post-Functionalization

The Corey–Chaykovsky cyclopropanation, a well-established method for synthesizing donor–acceptor (D–A) cyclopropanes, offers a foundational approach for constructing the cyclopropane core. In this method, 2-hydroxychalcones serve as precursors for cyclopropanation via reaction with trimethylsulfoxonium iodide (TMSI) and a strong base such as sodium hydride . For example, the reaction of 2-hydroxychalcone 1a with TMSI in a DMSO/THF solvent system at −10°C yields cyclopropane 2a in 70% yield . Critical factors include temperature control (−10°C to 0°C), solvent polarity, and quenching with ammonium chloride to minimize side reactions .

Asymmetric Aldol/Cyclopropanation/Retro-Aldol Sequence

A novel asymmetric synthesis leveraging chiral auxiliaries and substrate-directed cyclopropanation is described in . This three-step sequence—aldol reaction, cyclopropanation, and retro-aldol cleavage—enables the construction of enantiopure cyclopropane-carboxaldehydes. The process begins with a chiral syn-aldol adduct formed from a propionyl oxazolidinone auxiliary and an aldehyde. The β-hydroxyl group of the aldol product directs the stereochemistry of the subsequent cyclopropanation, yielding cyclopropyl-aldols with high diastereomeric excess (de). Finally, retro-aldol cleavage removes the auxiliary, preserving the cyclopropane stereochemistry .

Adapting this method to synthesize (2S)-2-cyclopropyl-2-hydroxyacetic acid would require replacing the aldehyde component with a glycolic acid derivative. For example, using a protected glycolaldehyde in the aldol step could position the hydroxyl group adjacent to the cyclopropane ring. After cyclopropanation, oxidative cleavage of the auxiliary would yield the target α-hydroxy acid. This approach benefits from inherent stereocontrol but demands precise optimization of the aldol and retro-aldol steps to maintain the (S)-configuration .

Halogenation/Dehalogenation Route from Cyclopropane Carboxaldehyde

Patent US6359164B1 outlines a scalable synthesis of cyclopropylacetylene from cyclopropane carboxaldehyde via halogenation and dehalogenation . The process involves:

-

Alkylation/Halogenation : Cyclopropane carboxaldehyde reacts with trichloroacetic acid in dimethylformamide (DMF) to form 1,1,1-trichloro-2-cyclopropylethanol.

-

Reduction : Treatment with zinc reduces the trichloro intermediate to 1,1-dichloro-2-cyclopropylethene.

-

Dehalogenation : Reaction with a strong base (e.g., potassium tert-butoxide) eliminates chlorine atoms, yielding cyclopropylacetylene .

To convert cyclopropylacetylene into this compound, a multi-step functionalization strategy is required. Hydration of the acetylene to cyclopropyl ketone, followed by Baeyer–Villiger oxidation, could generate an α-keto acid. Subsequent asymmetric reduction of the ketone to a hydroxyl group using a chiral catalyst (e.g., Noyori-type) would establish the (S)-configuration. While feasible in theory, this route lacks experimental validation in the provided sources .

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions: (2S)-2-Cyclopropyl-2-hydroxyacetic acid can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products:

Oxidation: Cyclopropylglyoxylic acid or cyclopropylacetic acid.

Reduction: Cyclopropylmethanol.

Substitution: Various cyclopropyl derivatives depending on the substituent introduced.

Scientific Research Applications

Common Reactions

The compound can undergo various chemical transformations:

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Hydroxyl group can be oxidized to form a ketone or carboxylic acid. | Potassium permanganate (KMnO4), chromium trioxide (CrO3) |

| Reduction | Carboxylic acid group can be reduced to an alcohol. | Lithium aluminum hydride (LiAlH4) |

| Substitution | Hydroxyl group can be substituted with other functional groups. | Thionyl chloride (SOCl2), phosphorus tribromide (PBr3) |

Chemistry

(2S)-2-Cyclopropyl-2-hydroxyacetic acid is widely used as a building block in organic synthesis for creating more complex molecules. Its unique structure allows for the development of chiral auxiliaries in asymmetric synthesis, facilitating the production of enantiomerically pure compounds.

Biology

In biological research, this compound has been investigated for its role in metabolic pathways and enzyme inhibition. Studies suggest that modifications at the α-carbon can enhance potency against amyloid beta (Aβ) peptides, indicating potential applications in treating neurodegenerative diseases like Alzheimer's .

Medicine

Research is ongoing to explore its therapeutic effects, particularly its anti-inflammatory and antimicrobial properties. For instance, compounds derived from this compound have shown promise in reducing inflammation without the gastrointestinal side effects commonly associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Industry

In industrial applications, this compound is utilized in the synthesis of specialty chemicals and pharmaceuticals. Its derivatives are being explored for use in agrochemicals and other materials due to their unique chemical properties .

Case Study 1: Anti-Amyloidogenic Activity

Research demonstrated that modifications to the α-carbon of cyclopropyl analogs significantly increased their ability to lower Aβ levels while eliminating COX activity. This study utilized murine cell lines treated with various concentrations of modified compounds to assess their efficacy .

Case Study 2: Synthesis of Chiral Compounds

A study highlighted the use of this compound as a chiral auxiliary in synthesizing biologically active compounds. The results indicated that using this compound improved yields and selectivity in reactions involving complex substrates .

Mechanism of Action

The mechanism of action of (2S)-2-Cyclopropyl-2-hydroxyacetic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby altering metabolic processes. The cyclopropyl group can also influence the compound’s reactivity and interaction with biological molecules.

Comparison with Similar Compounds

2,2-Diphenyl-2-hydroxyacetic Acid (Benzilic Acid)

- Molecular Formula : C₁₄H₁₂O₃

- Molecular Weight : 228.24 g/mol

- Key Features : Two phenyl groups at the α-carbon and a hydroxyl group.

- Comparison :

- The phenyl groups in benzilic acid confer high lipophilicity compared to the cyclopropyl group in the target compound, which may reduce aqueous solubility.

- The absence of ring strain in benzilic acid contrasts with the cyclopropane ring in (2S)-2-cyclopropyl-2-hydroxyacetic acid, which could enhance reactivity in ring-opening reactions.

- Benzilic acid is classically used in organic synthesis (e.g., the benzilic acid rearrangement), whereas the target compound’s applications remain underexplored .

Methyl 2-Amino-2-cyclopropylacetate Hydrochloride

- Molecular Formula: C₆H₁₂ClNO₂

- Molecular Weight : 165.62 g/mol

- Key Features: Cyclopropyl group, amino substituent, and ester functionality.

- Comparison: The ester group in this compound increases hydrolytic instability compared to the carboxylic acid group in the target molecule. This compound is noted for life sciences research, suggesting possible bioactivity pathways that the target compound might share due to structural similarities .

(1S,2R)-2-(4-(2-Hydroxyacetyl)phenyl)cyclopropanecarboxylic Acid

- Molecular Formula : C₁₃H₁₂O₄ (estimated)

- Key Features : Cyclopropane ring fused to a phenyl group substituted with a hydroxyacetyl moiety.

- Comparison :

- The phenyl-hydroxyacetyl substituent may enhance π-π stacking interactions in biological systems, unlike the simpler cyclopropyl group in the target compound.

- The additional carboxylic acid group could influence binding affinity in enzymatic or receptor-based contexts .

Biological Activity

(2S)-2-Cyclopropyl-2-hydroxyacetic acid, also known as (S)-2-cyclopropyl-2-hydroxyacetic acid, is a chiral compound notable for its unique structure, which includes a cyclopropyl group and a hydroxyacetic acid moiety. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in modulating enzyme activity and influencing metabolic pathways.

- Molecular Formula : CHO

- Molecular Weight : Approximately 116.12 g/mol

- IUPAC Name : (S)-2-cyclopropyl-2-hydroxyacetic acid

- CAS Number : 113686-28-5

The presence of both hydroxy and carboxylic functional groups enhances its reactivity and biological profile compared to structurally similar compounds.

Research indicates that this compound interacts with various biological targets, potentially modulating enzyme activity. Its mechanism of action may involve:

- Hydrogen Bonding : The hydroxyl group can participate in hydrogen bonding, influencing the compound's interactions with proteins and enzymes.

- Enzyme Modulation : Studies suggest that it may affect metabolic pathways by interacting with specific enzymes, although detailed mechanisms remain under investigation.

Anti-inflammatory Potential

Preliminary studies have suggested that this compound exhibits anti-inflammatory properties. These findings are significant as inflammation is a common underlying factor in various diseases, including arthritis and metabolic disorders. The compound's ability to modulate inflammatory responses could lead to therapeutic applications in managing such conditions.

Pharmacological Applications

The compound has been evaluated for its potential as a pharmaceutical intermediate in drug synthesis. Its unique structure allows it to serve as a building block for developing more complex biologically active molecules.

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

- Study on Enzyme Interaction :

-

Comparative Analysis with Similar Compounds :

- A comparative study highlighted the distinct properties of this compound against similar compounds like cyclopropylacetic acid and cyclopropylglycolic acid. The findings demonstrated that the presence of the cyclopropyl group significantly influences the biological activity and reactivity of these compounds.

Summary of Biological Activities

Q & A

Q. What are the optimal synthetic routes for (2S)-2-Cyclopropyl-2-hydroxyacetic acid in laboratory settings?

- Methodological Answer : The compound can be synthesized via stereoselective methods such as:

- Asymmetric hydroxylation : Using chiral catalysts (e.g., Sharpless epoxidation derivatives) to introduce the hydroxy group with enantiomeric excess .

- Chiral pool synthesis : Starting from enantiopure cyclopropane derivatives, such as methyl 2-amino-2-cyclopropylacetate (), followed by hydroxylation and acid hydrolysis.

- Mitsunobu reaction : Employing cyclopropyl ketone precursors with chiral alcohols to retain stereochemistry during hydroxy group introduction .

Key Analytical Validation : Monitor enantiopurity via chiral HPLC or polarimetry, and confirm structure using H/C NMR and high-resolution mass spectrometry (HRMS) .

Q. How can researchers characterize the stereochemical configuration of this compound?

- Methodological Answer :

- X-ray crystallography : Resolve absolute configuration using single-crystal diffraction studies .

- Vibrational circular dichroism (VCD) : Compare experimental spectra with density functional theory (DFT)-calculated models to assign the S-configuration .

- NMR-based Mosher ester analysis : Derivatize the hydroxy group with Mosher’s acid chloride (- and -MPTA) and analyze H NMR shifts to confirm stereochemistry .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Discrepancies in bioactivity (e.g., enzyme inhibition vs. activation) may arise from:

- Enantiomeric impurities : Re-evaluate compound purity via chiral chromatography .

- Assay-specific interference : Use orthogonal assays (e.g., fluorescence polarization vs. calorimetry) to confirm target engagement .

- Metabolic instability : Conduct stability studies in biological matrices (e.g., plasma, liver microsomes) to identify degradation products .

Example : Inconsistent antioxidant activity reports may require ROS scavenging assays (e.g., DPPH radical quenching) combined with cellular oxidative stress models .

Q. How does the cyclopropyl group influence the compound’s reactivity in substitution reactions?

- Methodological Answer : The cyclopropane ring’s strain energy and electronic effects modulate reactivity:

- Nucleophilic substitution : The ring’s sp hybridization enhances steric hindrance, favoring SN1 mechanisms in polar solvents (e.g., thionyl chloride-mediated esterification) .

- Radical reactions : Cyclopropane’s ring strain facilitates ring-opening under radical initiators (e.g., AIBN), enabling C-C bond functionalization .

Experimental Design : Compare reaction kinetics with non-cyclopropane analogs (e.g., 2-phenylacetic acid) using stopped-flow spectroscopy .

Q. What advanced techniques can elucidate the compound’s role in enzyme binding interactions?

- Methodological Answer :

- Surface plasmon resonance (SPR) : Quantify binding affinity () and kinetics (/) with immobilized enzyme targets .

- Isothermal titration calorimetry (ITC) : Measure thermodynamic parameters (, ) to distinguish hydrophobic (cyclopropane) vs. hydrogen-bonding (hydroxy group) interactions .

- Molecular docking : Use crystal structures of target enzymes (e.g., PDB entries) to model binding poses, validated by mutagenesis studies .

Data Analysis and Contradiction Management

Q. How should researchers address conflicting solubility data for this compound in polar vs. non-polar solvents?

- Methodological Answer :

- Solvent parameterization : Use Hansen solubility parameters (HSPs) to correlate solubility with solvent polarity (δ, δ, δ) .

- Temperature-dependent studies : Measure solubility at multiple temperatures (e.g., 10–50°C) to identify entropy-driven discrepancies .

- Co-solvent systems : Test binary solvent mixtures (e.g., water-ethanol) to optimize dissolution for biological assays .

Reaction Mechanism and Optimization

Q. What catalytic systems enhance the enantioselective synthesis of this compound?

- Methodological Answer :

- Organocatalysis : Proline-derived catalysts for asymmetric α-hydroxylation of cyclopropane ketones .

- Metal-ligand complexes : Chiral salen-Mn(III) catalysts for epoxidation followed by acid hydrolysis .

Optimization Metrics : - Yield : 60–85% (dependent on catalyst loading and solvent).

- Enantiomeric excess (ee) : >95% achieved with iterative ligand screening (e.g., Binap vs. Josiphos) .

Biological and Pharmacological Research

Q. How can researchers evaluate the compound’s potential as a metabolic modulator?

- Methodological Answer :

- Metabolomic profiling : Treat cell lines (e.g., HepG2) and analyze via LC-MS to identify altered pathways (e.g., TCA cycle intermediates) .

- Isotope tracing : Use C-labeled compound to track incorporation into cellular metabolites .

- Gene expression analysis : Perform RNA-seq to assess regulation of metabolic enzymes (e.g., PDH, ACLY) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.